4-(3-Methyloxetan-3-YL)piperidine

Description

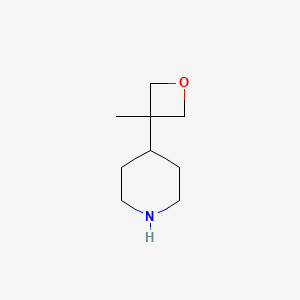

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methyloxetan-3-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-9(6-11-7-9)8-2-4-10-5-3-8/h8,10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENYGWCEDFQCPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of 4 3 Methyloxetan 3 Yl Piperidine

Classical Synthetic Approaches to Piperidine (B6355638) and Oxetane (B1205548) Ring Construction Relevant to 4-(3-Methyloxetan-3-YL)piperidine

The assembly of the this compound scaffold relies on established methodologies for constructing both the piperidine and oxetane rings, followed by their strategic connection.

Alkylation Strategies for Piperidine Functionalization with Oxetane Moieties

Alkylation reactions represent a fundamental approach to forming carbon-carbon or carbon-nitrogen bonds. In the context of synthesizing this compound, alkylation can be envisioned to connect the two heterocyclic fragments. A classical approach involves the C-alkylation of a suitable piperidine precursor. odu.edunih.gov This can be achieved by generating a nucleophilic carbanion at the 4-position of a protected piperidine ring, which then reacts with an electrophilic oxetane species. For instance, a 1,2-dihydropyridine derivative can be C-alkylated with a reactive electrophile like 3-(iodomethyl)-3-methyloxetane in the presence of a Lewis acid, followed by reduction of the resulting iminium ion to yield the fully saturated piperidine ring with the desired substitution pattern. nih.govnih.gov

Alternatively, direct N-alkylation of piperidine can be employed to introduce substituents, though this is more relevant for derivatization rather than the core scaffold's construction where a C-C bond is required at the 4-position.

Reductive Amination Pathways for Oxetane Integration

Reductive amination is a powerful and widely used method for forming C-N bonds and is highly relevant for integrating oxetane moieties with piperidine precursors. nih.govresearchgate.net This two-step, one-pot process involves the condensation of an amine with a ketone or aldehyde to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. researchgate.net

A direct and efficient route to incorporate an oxetane at the 4-position of a piperidine involves the reaction of a piperidine derivative, such as 4-aminopiperidine, with oxetan-3-one. The resulting imine can be reduced using various hydride reagents to furnish the N-(oxetan-3-yl)piperidine-4-amine. The incorporation of an oxetane via reductive amination of oxetan-3-one has been shown to improve metabolic stability in drug candidates. acs.org A variety of reducing agents can be employed for this transformation, each with specific advantages regarding reactivity and selectivity.

| Reducing Agent | Abbreviation | Typical Use Case |

|---|---|---|

| Sodium borohydride | NaBH₄ | General reduction of imines; cost-effective. |

| Sodium cyanoborohydride | NaBH₃CN | Selective for imines over ketones/aldehydes under mildly acidic conditions. |

| Sodium triacetoxyborohydride | NaBH(OAc)₃ | Mild and effective for a wide range of substrates, including sensitive ones. |

| Hydrogen (with catalyst) | H₂/Pd, Pt, Ni | Catalytic hydrogenation, often providing high yields and clean reactions. |

Modern Catalytic Methods for Derivatization of this compound

Once the core this compound scaffold is assembled, modern catalytic methods offer a versatile toolkit for its further elaboration, primarily by functionalizing the piperidine nitrogen.

Palladium-Catalyzed Cross-Coupling Reactions for Scaffold Elaboration

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-nitrogen bonds. The Buchwald-Hartwig amination, in particular, is a premier method for the N-arylation of secondary amines like this compound. wikipedia.orgacsgcipr.org This reaction allows for the coupling of the piperidine nitrogen with a wide array of aryl or heteroaryl halides and triflates. wikipedia.orglibretexts.org The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high yields and broad substrate scope. rsc.orgresearchgate.net Sterically hindered biarylphosphine ligands have been developed that are highly effective for coupling secondary cyclic amines. nih.gov

The general transformation involves reacting this compound with an aryl halide (Ar-X) in the presence of a palladium catalyst, a phosphine ligand, and a base to yield the N-aryl derivative.

| Component | Examples | Role in Reaction |

|---|---|---|

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. mit.edu |

| Ligand | BINAP, Xantphos, Buchwald-type biarylphosphines (e.g., BrettPhos) | Stabilizes the palladium center and facilitates the catalytic cycle. libretexts.orgnih.gov |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine and facilitates reductive elimination. |

| Aryl Partner (Ar-X) | Aryl bromides, chlorides, triflates | Provides the aryl group for coupling. |

Other Transition Metal-Mediated Syntheses of Related Piperidine-Oxetane Systems

Beyond palladium, other transition metals are effective catalysts for reactions relevant to the synthesis and derivatization of piperidine-oxetane systems. mdpi.com

Iridium Catalysis : Iridium complexes, such as [Cp*IrCl₂]₂, are highly effective for the N-alkylation of amines with alcohols via a "hydrogen borrowing" or "hydrogen auto-transfer" mechanism. researchgate.netdtu.dknih.gov In this process, the alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the amine, with water as the only byproduct. nih.gov This allows for the functionalization of the this compound nitrogen with various alkyl groups derived from primary or secondary alcohols. Iridium catalysts are also employed for the direct hydrogenation of pyridines to piperidines, which can be a key step in the synthesis of the piperidine core. chemrxiv.org

Iron Catalysis : Iron catalysts are gaining attention as an economical and less toxic alternative to precious metals. nih.govresearchgate.net Iron complexes can catalyze reductive amination and related cyclization reactions to form piperidine rings. For instance, an iron-catalyzed reductive amination of ω-amino fatty acids using phenylsilane as a reductant provides an efficient route to piperidines. nih.gov

Gold Catalysis : Gold(I) complexes can catalyze the oxidative amination of non-activated alkenes, providing a pathway to substituted piperidines from acyclic precursors. nih.gov

Ruthenium and Rhodium Catalysis : These metals are well-established catalysts for the hydrogenation of pyridines to form the piperidine core, often under milder conditions than traditional methods. nih.gov

Divergent Synthetic Strategies for this compound Analogue Development

Divergent synthesis is a powerful strategy for generating a library of structurally related compounds from a common intermediate. ajchem-a.comacs.org For this compound, the secondary amine of the piperidine ring serves as an ideal handle for diversification. Starting with the parent compound, a multitude of analogues can be prepared through various N-functionalization reactions. researchgate.net

A typical divergent strategy would involve the synthesis of a sufficient quantity of the core this compound. This common intermediate can then be subjected to a range of parallel reactions to introduce diverse functionalities at the nitrogen atom, thereby exploring the chemical space around this scaffold.

| Reaction Type | Reagents/Conditions | Resulting N-Substituent |

|---|---|---|

| Acylation | Acyl chlorides (RCOCl), Et₃N | Amide (R-C(O)-) |

| Sulfonylation | Sulfonyl chlorides (RSO₂Cl), Pyridine | Sulfonamide (R-SO₂-) |

| Reductive Amination | Aldehydes/Ketones (R'R''C=O), NaBH(OAc)₃ | Alkyl (R'R''CH-) nih.gov |

| Alkylation | Alkyl halides (R-X), K₂CO₃ | Alkyl (R-) |

| Buchwald-Hartwig Amination | Aryl halides (Ar-X), Pd catalyst, Ligand, Base | Aryl (Ar-) rsc.org |

This approach allows for the systematic modification of the molecule's properties, which is a cornerstone of modern medicinal chemistry programs aimed at optimizing the biological activity and pharmacokinetic profiles of lead compounds.

Approaches to Substituted Piperidine and Oxetane Derivatives

The construction of molecules containing both piperidine and oxetane rings necessitates sophisticated synthetic strategies. These approaches can be broadly categorized into methods that involve the formation of the piperidine ring on an oxetane-containing precursor, the formation of the oxetane ring on a pre-existing piperidine, or the coupling of separate piperidine and oxetane synthons.

The synthesis of substituted piperidines is a well-established field, with numerous methods available for ring formation. These include the hydrogenation of pyridine precursors, reductive amination of glutaraldehyde derivatives, and various cyclization reactions. nih.govyoutube.com For instance, catalytic hydrogenation of appropriately substituted pyridines can provide a direct route to the desired piperidine core. nih.gov Another common strategy involves the Dieckmann cyclization of δ-amino esters to form piperidinones, which can be further functionalized. core.ac.uk Intramolecular cyclization reactions, such as aza-Michael additions and metal-catalyzed cyclizations, also offer powerful tools for constructing the piperidine ring with control over substitution patterns. nih.gov

The synthesis of oxetanes, while less common than that of other heterocycles, has seen significant advancements. A prevalent method involves the intramolecular cyclization of 1,3-diols or their derivatives. acs.org For example, treatment of a suitably protected 1,3-diol with a base can induce ring closure to form the oxetane. More recent methods focus on C-H functionalization to directly install the oxetane ring onto an existing molecular framework. nih.gov

The convergence of these two synthetic fields to create this compound derivatives often involves multi-step sequences. One plausible approach involves the synthesis of a piperidine precursor bearing a suitable functional group at the 4-position, which can then be elaborated to form the 3-methyloxetane ring. Conversely, a pre-formed 3-methyl-3-(bromomethyl)oxetane could be coupled with a suitable piperidine nucleophile. The choice of strategy is often dictated by the desired substitution pattern and stereochemistry of the final molecule.

Table 1: Selected Synthetic Approaches to Substituted Piperidines and Oxetanes

| Approach | Description | Key Intermediates | Reference(s) |

| Pyridine Hydrogenation | Reduction of a substituted pyridine to the corresponding piperidine. | Substituted Pyridines | nih.gov |

| Reductive Amination | Cyclization of a δ-dicarbonyl compound with an amine. | Glutaraldehyde derivatives, Amines | nih.gov |

| Dieckmann Cyclization | Intramolecular condensation of a δ-amino diester. | δ-Amino diesters | core.ac.uk |

| Intramolecular Cyclization of 1,3-Diols | Base-mediated ring closure of a 1,3-diol derivative. | 1,3-Diols | acs.org |

| C-H Functionalization | Direct formation of the oxetane ring via C-H activation. | Alcohols | nih.gov |

Stereoselective Synthesis and Chiral Resolution Techniques for Enantiopure this compound Analogues

The presence of stereocenters in many analogues of this compound necessitates the development of stereoselective synthetic methods and efficient chiral resolution techniques to access enantiopure compounds.

Stereoselective synthesis aims to control the formation of a specific stereoisomer. For piperidine derivatives, asymmetric hydrogenation of prochiral pyridinium salts using chiral catalysts is a powerful method for establishing stereocenters. nih.gov Additionally, enantioselective cyclization reactions, often catalyzed by chiral organocatalysts or transition metal complexes, can provide access to enantioenriched piperidine cores. core.ac.uk For instance, proline-catalyzed Mannich reactions can yield substituted piperidines with high enantiomeric excess. youtube.com The stereoselective synthesis of oxetanes can be achieved from chiral 1,3-diols, which can be prepared through various asymmetric reactions such as stereoselective reductions of β-hydroxy ketones. acs.org

Kinetic resolution is another important strategy for obtaining enantiopure compounds. This technique involves the differential reaction of the enantiomers of a racemic mixture with a chiral reagent or catalyst, leading to the separation of the unreacted, enantioenriched starting material from the product. For piperidine derivatives, enzyme-catalyzed resolutions and kinetic resolutions using chiral bases have been successfully employed. whiterose.ac.uknih.gov For example, the use of a chiral base system like n-BuLi and (-)-sparteine can selectively deprotonate one enantiomer of a racemic piperidine, allowing for its subsequent functionalization and separation. whiterose.ac.uk

Chiral resolution via diastereomeric salt formation is a classical yet effective method. This involves reacting the racemic piperidine, which is basic, with a chiral acid to form diastereomeric salts that can be separated by crystallization. Chiral high-performance liquid chromatography (HPLC) is also a widely used analytical and preparative technique for separating enantiomers, employing chiral stationary phases that interact differently with each enantiomer. nih.gov

Table 2: Techniques for Obtaining Enantiopure Piperidine Analogues

| Technique | Description | Example Application | Reference(s) |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | Asymmetric hydrogenation of pyridines. | nih.gov |

| Kinetic Resolution | Differential reaction of enantiomers with a chiral agent. | Enantioselective acylation of racemic piperidines. | nih.gov |

| Chiral Base Deprotonation | Selective deprotonation of one enantiomer in a racemic mixture. | n-BuLi/(-)-sparteine mediated resolution. | whiterose.ac.uk |

| Diastereomeric Salt Formation | Separation of diastereomeric salts formed with a chiral resolving agent. | Resolution of racemic amines with chiral acids. | google.com |

| Chiral HPLC | Chromatographic separation of enantiomers on a chiral stationary phase. | Resolution of 1,3-dimethyl-4-phenylpiperidine derivatives. | nih.gov |

Green Chemistry and Continuous Flow Reaction Applications in this compound Synthesis

In modern pharmaceutical manufacturing, there is a strong emphasis on developing sustainable and efficient synthetic processes. Green chemistry principles and continuous flow technologies are increasingly being applied to the synthesis of complex molecules like this compound.

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.it In the context of synthesizing piperidine derivatives, this can involve the use of greener solvents, catalysts, and reagents. For example, replacing hazardous solvents with more environmentally benign alternatives is a key consideration. pharmtech.com The use of catalytic methods, particularly those employing earth-abundant and non-toxic metals, is preferred over stoichiometric reagents to minimize waste. ajchem-a.com In solid-phase peptide synthesis, where piperidine is often used for Fmoc deprotection, greener alternatives to piperidine itself, such as 4-methylpiperidine or 3-(diethylamino)propylamine (DEAPA), have been explored to improve the environmental profile of the process. peptide.comrsc.org

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and process control. europa.eu In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. flinders.edu.au This can lead to higher yields, improved selectivity, and reduced reaction times. For the synthesis of piperidine-containing active pharmaceutical ingredients (APIs), multi-step continuous flow systems have been developed, enabling the telescoping of several reaction steps without the need for intermediate isolation and purification. durham.ac.uknih.gov This approach not only enhances efficiency but also minimizes waste and operator exposure to hazardous materials. The application of flow chemistry to the synthesis of this compound could involve the use of microreactors for key transformations, potentially leading to a more streamlined and sustainable manufacturing process. mdpi.com

Table 3: Green Chemistry and Continuous Flow Principles in Synthesis

| Principle | Application in Piperidine Synthesis | Potential Benefits | Reference(s) |

| Use of Greener Solvents | Replacing hazardous solvents like dichloromethane with more benign alternatives. | Reduced environmental impact and improved worker safety. | pharmtech.com |

| Catalysis | Employing catalytic amounts of reagents instead of stoichiometric quantities. | Reduced waste generation and improved atom economy. | ajchem-a.com |

| Safer Reagents | Utilizing less hazardous reagents, such as greener bases for deprotection steps. | Minimized risk of accidents and environmental contamination. | rsc.org |

| Continuous Flow Processing | Performing reactions in a continuous stream rather than in batches. | Enhanced safety, improved process control, and higher efficiency. | europa.eu |

| Process Intensification | Combining multiple reaction steps into a single, continuous process. | Reduced manufacturing footprint and lower operational costs. | flinders.edu.audurham.ac.uk |

Pharmacological Investigations and Biological Activities of 4 3 Methyloxetan 3 Yl Piperidine and Its Derivatives

In Vitro Pharmacological Profiling of 4-(3-Methyloxetan-3-YL)piperidine Analogues

The in vitro evaluation of this compound analogues has revealed a diverse range of biological activities, spanning interactions with various receptors and enzymes. These studies are crucial for understanding the structure-activity relationships (SAR) and identifying potential therapeutic applications.

Receptor Binding Assays and Ligand Interaction Studies

Derivatives of piperidine (B6355638) have been extensively studied for their ability to bind to various receptors, indicating the potential for this compound analogues to exhibit similar activities.

Notably, piperidine-based compounds have shown significant affinity for sigma (σ) receptors and histamine (B1213489) receptors. For instance, a series of phenoxyalkylpiperidines demonstrated high affinity for the sigma-1 (σ1) receptor, with some compounds exhibiting Ki values in the subnanomolar range. uniba.it The substitution on the piperidine ring was found to be a critical determinant of this binding affinity. nih.gov Specifically, a 4-methyl substituent on the piperidine ring conferred optimal interaction with the σ1 subtype. uniba.it

In studies of dual-activity ligands, the piperidine moiety was identified as a key structural element for affinity at both the histamine H3 (H3R) and σ1 receptors. nih.gov The replacement of a piperazine (B1678402) ring with a piperidine ring dramatically increased the affinity for the σ1 receptor while maintaining high affinity for the H3R. nih.gov For example, one such compound displayed a Ki of 7.70 nM at the hH3R and 3.64 nM at the σ1R. nih.gov

Furthermore, radioligand binding assays with [11C]-labeled piperidine derivatives have been used to study their interaction with H3 receptors in the brain, showing high binding in regions like the striatum. nih.gov The binding of these radiolabeled compounds could be blocked by known H3 antagonists, confirming the specificity of the interaction. nih.gov

The affinity of select piperidine derivatives for various receptors is summarized in the table below.

| Compound Class | Receptor Target | Binding Affinity (Ki) |

| Phenoxyalkylpiperidines | Sigma-1 (σ1) | 0.34–1.49 nM |

| Phenoxyalkylpiperidines | Sigma-2 (σ2) | 17.2–809 nM |

| Piperidine Derivatives | Histamine H3 (hH3R) | 6.2 - 7.70 nM |

| Piperidine Derivatives | Sigma-1 (σ1R) | 3.64 - 51.8 nM |

Enzyme Inhibition Studies (e.g., Kinases, Lipases)

Analogues of this compound have been investigated as inhibitors of several key enzymes implicated in disease, including kinases and other hydrolases.

One area of significant interest is the inhibition of Phosphoinositide 3-kinases (PI3Ks). A series of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines were identified as potent PI3Kδ inhibitors, with IC50 values as low as 0.7 nM. nih.gov These compounds demonstrated excellent selectivity for the δ isoform over other PI3K isoforms (α, β, and γ). nih.gov

Another important target is the presynaptic high-affinity choline (B1196258) transporter (CHT). A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were identified as potent and selective inhibitors of CHT. nih.gov One lead compound from this series, ML352, exhibited noncompetitive inhibition of choline transport. nih.gov

Furthermore, piperidine derivatives have been explored as inhibitors of O-GlcNAcase (OGA), an enzyme involved in the post-translational modification of proteins. A series of 4-(arylethynyl)piperidine derivatives were found to be highly potent OGA inhibitors, with one compound showing an IC50 of 4.93 ± 2.05 nM. nih.gov

In the realm of epigenetics, compounds containing a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) scaffold have been developed as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), with Ki values as low as 29 nM. nih.gov These inhibitors showed high selectivity against related monoamine oxidases A and B. nih.gov

The inhibitory activities of various piperidine analogues are presented in the table below.

| Compound Class | Enzyme Target | Inhibitory Concentration (IC50/Ki) |

| 4-(Piperid-3-yl)amino substituted 6-pyridylquinazolines | PI3Kδ | 0.7 - 1.3 nM (IC50) |

| 4-Methoxy-3-(piperidin-4-yl)oxy benzamides | Choline Transporter (CHT) | Potent inhibition (specific values not detailed) |

| 4-(Arylethynyl)piperidine derivatives | O-GlcNAcase (OGA) | 4.93 ± 2.05 nM (IC50) |

| 3-(Piperidin-4-ylmethoxy)pyridine derivatives | Lysine Specific Demethylase 1 (LSD1) | 29 nM (Ki) |

Cell-Based Assays for Functional Activity and Efficacy

The functional consequences of the receptor binding and enzyme inhibition observed with this compound analogues have been assessed in various cell-based assays.

In the context of cancer, piperidine derivatives have demonstrated significant anti-proliferative activity. For example, 4-(piperid-3-yl)amino substituted 6-pyridylquinazoline derivatives selectively inhibited the proliferation of the SU-DHL-6 human B-cell lymphoma cell line with IC50 values of 0.12 and 0.16 μM. nih.gov Similarly, a close analogue, N-methyl-1-(oxetan-3-yl)piperidin-4-amine, has been shown to have cytotoxic effects against various cancer cell lines.

Derivatives of 4-[3-(piperidin-4-yl)propyl]piperidine have also been synthesized and evaluated for their antileukemic activity. researchgate.netconsensus.app Certain compounds in this series were found to inhibit the growth of human leukemia cells (K562 and Reh) at low concentrations. researchgate.netconsensus.app

In cellular models relevant to neurodegenerative diseases, potent OGA inhibitors with a 4-(arylethynyl)piperidine moiety demonstrated an EC50 of 7.47 ± 3.96 nM in PC12 cells. nih.gov

The anti-proliferative effects of select piperidine derivatives are highlighted in the table below.

| Compound Class | Cell Line | Anti-proliferative Activity (IC50) |

| 4-(Piperid-3-yl)amino substituted 6-pyridylquinazolines | SU-DHL-6 | 0.12 - 0.16 μM |

| 4-[3-(Piperidin-4-yl)propyl]piperidine derivatives | K562 and Reh | Low micromolar concentrations |

Mechanism of Action Elucidation for this compound and Related Compounds

Understanding the mechanism of action is crucial for the further development of any potential therapeutic agent. For this compound and its analogues, this involves identifying their direct molecular targets and the downstream biochemical pathways they modulate.

Molecular Target Identification and Validation

The primary molecular targets for many piperidine-based compounds are enzymes and receptors, as evidenced by the in vitro studies. For instance, the piperidine ring is a common pharmacophore in compounds targeting G-protein coupled receptors and transporters. nih.govnih.gov

For the 3-(piperidin-4-ylmethoxy)pyridine series, Lysine Specific Demethylase 1 (LSD1) has been validated as the direct molecular target. Enzyme kinetics studies have shown that these compounds act as competitive inhibitors with respect to the dimethylated H3K4 substrate. nih.gov

In the case of the 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines, molecular docking studies have suggested that these compounds form key hydrogen bond interactions with the PI3Kδ enzyme, which likely accounts for their potent inhibitory activity. nih.gov

Investigations into Biochemical Pathway Modulation

The interaction of this compound analogues with their molecular targets leads to the modulation of various intracellular signaling pathways.

Piperidine derivatives that inhibit PI3Kδ have been shown to attenuate the phosphorylation of AKT at serine 473 (AKTS473) in Western blot analyses. nih.gov The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and growth, and its inhibition is a key mechanism for the anti-cancer effects of these compounds. nih.gov

In the context of leukemia, derivatives of 4-[3-(piperidin-4-yl)propyl]piperidine have been suggested to induce apoptosis, as evidenced by LDH assays, cell cycle analysis, and DNA fragmentation. researchgate.netconsensus.app The piperidine scaffold is present in compounds that can modulate crucial signaling pathways in cancer, such as STAT-3, NF-κB, and JNK/p38-MAPK. nih.gov

Furthermore, potent LSD1 inhibitors containing a piperidine moiety have been shown to increase cellular H3K4 methylation, a key epigenetic mark associated with active gene transcription. nih.gov This modulation of histone methylation can lead to the altered expression of genes involved in cell proliferation and differentiation. nih.gov

Role of Oxetane (B1205548) Ring Reactivity and Potential Ring-Opening in Biological Interactions

The oxetane ring's reactivity is a double-edged sword in medicinal chemistry. While it is often incorporated to enhance metabolic stability and solubility, its strained nature also makes it susceptible to ring-opening reactions. acs.orgnih.gov This reactivity is rooted in the significant ring strain of approximately 25.5 kcal/mol, which is comparable to that of an epoxide. beilstein-journals.org This strain, coupled with the polarized carbon-oxygen bonds, facilitates nucleophilic attack, particularly under Lewis acidic conditions. nih.gov

The inherent reactivity of the oxetane moiety has been harnessed in synthetic chemistry to create complex molecules through ring-opening and ring-expansion reactions. nih.gov While the potential for in vivo ring-opening of oxetane-containing drugs is a consideration, many have been developed as stable, non-covalent inhibitors. The balance between the beneficial physicochemical properties imparted by the oxetane ring and its potential for covalent interaction remains a key area of investigation in the development of drugs based on the this compound scaffold.

Therapeutic Area Exploration of this compound Scaffolds

The versatility of the this compound scaffold has prompted its exploration in a wide range of therapeutic areas. The piperidine ring is a well-established pharmacophore found in numerous biologically active compounds, while the oxetane moiety offers a means to fine-tune properties such as solubility, lipophilicity, and metabolic stability. acs.org

Derivatives of the piperidine ring system have shown promise as anticancer agents. nih.gov For instance, certain 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have demonstrated cytotoxic effects against various cancer cell lines, including myeloma, leukemia, and lymphoma. nih.gov These compounds were found to induce apoptosis by increasing the expression of pro-apoptotic genes like p53 and Bax. nih.gov While specific studies on the antitumor activity of this compound itself are not extensively detailed in the provided results, the known anticancer potential of the piperidine core suggests that this scaffold could be a valuable starting point for the design of new antitumor agents. nih.gov The oxetane ring could be strategically employed to optimize the pharmacokinetic and pharmacodynamic properties of such compounds, potentially leading to enhanced efficacy and reduced side effects.

Table 1: Examples of Piperidine Derivatives with Antitumor Activity

| Compound Class | Cancer Cell Lines | Mechanism of Action |

|---|---|---|

| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | Myeloma, Leukemia, Lymphoma | Increased expression of p53 and Bax |

| 1,5-diaryl-3-oxo-1,4-pentadienes on a piperidine ring | Human gingival carcinoma (Ca9-22), human squamous carcinoma-2 (HSC-2), human squamous carcinoma-4 (HSC-4) | Inhibition of mitosis, increase in subG1 population, transient increase in G2/M phase |

| 3-Pyridinylidene derivatives of lupane (B1675458) and ursane (B1242777) triterpenes | Leukemia, Colon cancer | Moderate cytotoxicity |

This table is generated based on data from various studies on piperidine derivatives and does not represent the specific activity of this compound.

The piperidine moiety is a common feature in compounds with antimicrobial and antifungal properties. researchgate.net For example, piperazine derivatives containing a trimethoxyphenyl group have been synthesized and shown to possess both antibacterial and antifungal activity. researchgate.net Similarly, derivatives of 1,3,4-oxadiazole, which can be linked to a piperidine ring, have demonstrated a broad spectrum of antimicrobial action, including antibacterial, antifungal, and antiprotozoal effects. mdpi.com

While direct studies on the antimicrobial and antifungal efficacy of this compound are not prominent in the search results, the established activity of related piperidine-containing structures suggests that this scaffold could serve as a basis for the development of novel antimicrobial agents. researchgate.netscielo.org.mx The inclusion of the oxetane ring could potentially enhance the activity spectrum or improve the drug-like properties of these compounds. nih.gov

Piperidine-containing compounds are well-represented among centrally acting drugs, influencing various neurotransmitter systems. The structural similarity of the piperidine ring to endogenous neurotransmitters allows it to interact with a variety of CNS targets. The this compound scaffold, by combining the piperidine core with the property-modifying oxetane ring, presents an attractive framework for the design of novel CNS agents.

The oxetane's ability to improve solubility and metabolic stability while potentially influencing the basicity of the piperidine nitrogen could be advantageous for developing drugs with favorable blood-brain barrier penetration and pharmacokinetic profiles. acs.org While specific research on the CNS activity of this compound is not detailed, the broader class of piperidine derivatives has been extensively investigated for its effects on the central nervous system.

Piperidine and its derivatives have been investigated for their potential anti-inflammatory and immunomodulatory activities. researchgate.net For instance, certain piperazine derivatives have been shown to exert anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov Additionally, some piperlotines, which are α,β-unsaturated amides often containing a piperidine moiety, have demonstrated significant in vivo anti-inflammatory activity. scielo.org.mx

The versatility of the piperidine scaffold extends to a variety of other therapeutic areas. nih.gov For instance, certain piperidine derivatives have been explored as potential treatments for Alzheimer's disease. nih.gov The ability of the oxetane ring to fine-tune molecular properties could be leveraged to design novel compounds with activity against a range of other diseases.

While direct evidence for the antimalarial, antihypertensive, or anti-Alzheimer properties of this compound is not available in the provided search results, the broad biological activity of the piperidine class suggests that derivatives of this scaffold could be promising candidates for investigation in these and other therapeutic areas. mdpi.com

Structure Activity Relationship Sar Studies for 4 3 Methyloxetan 3 Yl Piperidine Scaffolds

Positional and Substituent Effects on Biological Activity of 4-(3-Methyloxetan-3-YL)piperidine Derivatives

The biological activity of derivatives of this compound is highly sensitive to the nature and position of various substituents. Modifications on both the oxetane (B1205548) and piperidine (B6355638) rings have been shown to be pivotal in determining the efficacy and selectivity of these compounds.

Impact of Alkyl Group Modifications on the Oxetane Ring (e.g., Methyl vs. Ethyl)

The oxetane ring, particularly when substituted, is a valuable motif in medicinal chemistry, often introduced to enhance physicochemical properties such as aqueous solubility and metabolic stability. researchgate.net The substitution pattern on the oxetane is a key determinant of its stability, with 3,3-disubstituted oxetanes noted for their high stability. nih.gov The introduction of an alkyl group, such as the methyl group in the this compound scaffold, at the 3-position is a common strategy. nih.gov

While direct comparative studies of a methyl versus an ethyl group at this position on this specific scaffold are not extensively detailed in the literature, the principles of SAR suggest that varying the size of the alkyl group would modulate steric and electronic properties. An increase in alkyl chain length from methyl to ethyl would increase lipophilicity and the steric profile of the molecule. This could either enhance or diminish binding affinity to a biological target, depending on the size and shape of the binding pocket.

Table 1: Theoretical Impact of Alkyl Substitution on the Oxetane Ring

| Substituent at C3 | Predicted Physicochemical Change | Potential Biological Implication |

| Hydrogen | Lower lipophilicity | May alter binding mode compared to substituted analogues |

| Methyl | Baseline lipophilicity and steric bulk | Establishes a key interaction point in the binding pocket |

| Ethyl | Increased lipophilicity and steric bulk | May provide stronger van der Waals interactions or cause steric hindrance |

| Isopropyl | Further increased lipophilicity and bulk | Potentially limits favorable conformations for binding |

Influence of Piperidine Nitrogen Substitution and Amide Functionality

The nitrogen atom of the piperidine ring is a primary site for chemical modification, allowing for the introduction of a wide array of substituents that can profoundly influence a compound's pharmacological profile. The nature of the substituent on the piperidine nitrogen can dictate agonist or antagonist activity, as well as selectivity for specific receptors. For instance, in a series of histamine (B1213489) H3 receptor agonists, piperidine derivatives displayed moderate to high affinity, with their agonistic activity being significantly influenced by the substituents on an N-aryl ring. nih.gov

The incorporation of an amide functionality, either directly or as part of a larger substituent on the piperidine nitrogen, is a common strategy in medicinal chemistry. In the development of novel inhibitors for the presynaptic choline (B1196258) transporter, it was found that benzylic heteroaromatic amide moieties were among the most potent in the series. nih.govnih.gov This highlights the potential for hydrogen bonding and specific electronic interactions conferred by the amide group to enhance binding and efficacy.

Table 2: Effect of Piperidine Nitrogen Substitution on Biological Activity

| N-Substituent Type | Example | General Effect on Activity | Reference |

| Aryl Group | 1-Aryl-piperidine | Activity highly dependent on aryl substituents | nih.gov |

| Amide-containing Group | N-Benzoylpiperidine | Can introduce key hydrogen bonding interactions, often leading to high potency | nih.govnih.gov |

| Acyclic Linker | Acyclic analogue | Replacement of the piperidine ring with an acyclic analogue resulted in a loss of activity in one study. dndi.org | dndi.org |

Stereochemical Effects on Target Binding and Efficacy

The presence of the methyl group at the 3-position of the oxetane ring in the this compound scaffold introduces a chiral center. This means the compound can exist as two enantiomers (R and S forms). It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit widely different biological activities, potencies, and toxicities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

A clear example of this stereochemical differentiation can be seen in studies of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines. In this series, the (3R,4R)-isomer was found to be a more potent opioid antagonist than its (3S,4S)-enantiomer. nih.gov This demonstrates that the precise three-dimensional arrangement of atoms is critical for optimal interaction with the receptor. Therefore, for derivatives of this compound, it is highly probable that one enantiomer will be significantly more active or have a different pharmacological profile than the other.

Table 3: Stereoisomerism and Opioid Receptor Antagonist Potency

| Compound | Stereochemistry | Relative Potency | Reference |

| N-Substituted Piperidine | (3R,4R)-isomer | More Potent | nih.gov |

| N-Substituted Piperidine | (3S,4S)-isomer | Less Potent | nih.gov |

Ring System Modifications and Their Pharmacological Consequences

Alterations to the core heterocyclic rings of the this compound scaffold, either by replacing one of the rings with a different heterocycle or by creating hybrid structures, can lead to dramatic changes in pharmacological activity.

Comparison with Analogues Containing Different Heterocyclic Moieties (e.g., Oxane, Azetidine, Pyrrolidine, Morpholine)

The choice of both the piperidine and the oxetane rings is often critical for the desired biological effect. Replacing either of these rings with alternative heterocyclic systems can have profound pharmacological consequences.

The oxetane moiety is frequently incorporated into drug candidates to improve properties like aqueous solubility while reducing lipophilicity. nih.gov In several drug discovery campaigns, the replacement of an oxetane ring with non-oxetane analogues resulted in compounds with inferior solubility and pharmacokinetic profiles. nih.gov Compared to a larger cyclic ether like oxane, the more compact and polar oxetane ring can offer a superior balance of properties.

The piperidine ring also plays a crucial role in orienting substituents for optimal target interaction. In some instances, replacing the piperidine ring with other nitrogen-containing heterocycles has been shown to be detrimental to activity. For example, in one study, replacing a piperidine with a morpholine (B109124) ring led to an inactive compound. dndi.org Similarly, a study on histamine H3 receptor agonists found that piperazine (B1678402) derivatives had little to no affinity for the receptor, whereas the corresponding piperidine derivatives exhibited high affinity. nih.gov

Table 4: Pharmacological Consequences of Heterocyclic Ring Modification

| Original Heterocycle | Replacement Heterocycle | Observed Change in Activity | Reference |

| Piperidine | Morpholine | Loss of activity | dndi.org |

| Piperidine | Piperazine | Low to no affinity for target | nih.gov |

| Oxetane | Non-oxetane analogues | Inferior solubility and pharmacokinetics | nih.gov |

Hybrid Heterocycle Design and Functional Implications (e.g., Oxazepane)

Hybrid heterocycle design involves combining two or more different heterocyclic scaffolds to create a novel molecule with potentially enhanced or entirely new pharmacological properties. This approach can be used to optimize the binding of a molecule to its target or to improve its drug-like properties.

An example of this approach can be seen in the development of s-triazine-based molecular hybrids, where a compound featuring a 4-methyl piperidine substituent demonstrated high potency. While not a direct modification of the this compound scaffold, this illustrates the principle of combining a piperidine moiety with another heterocyclic system to achieve a desired biological effect.

Expanding the ring system, for instance by creating an oxazepane analogue from the this compound scaffold, represents another avenue for structural modification. An oxazepane is a seven-membered ring containing both oxygen and nitrogen atoms. Such a modification would significantly alter the three-dimensional shape, flexibility, and physicochemical properties of the parent molecule. While specific studies on an oxazepane derived from this scaffold are not available, the synthesis of related azepanes is a known strategy in medicinal chemistry to explore different regions of chemical space and potentially identify novel biological activities. nih.gov These modifications can influence the conformational preferences of the molecule, which in turn can affect how it interacts with its biological target.

Correlation of Structural Features with Metabolic Stability and Target Selectivity

The unique arrangement of the this compound scaffold, featuring a piperidine ring appended with a 3-methyl-3-oxetanyl group, presents a compelling case for its application in drug design. The inherent properties of this scaffold, particularly the influence of the oxetane ring, play a pivotal role in modulating metabolic stability and achieving desired target selectivity.

Oxetane Moiety Contributions to Enhanced Metabolic Stability

The introduction of an oxetane ring is a well-established strategy to enhance the metabolic stability of drug candidates. nih.govacs.orgresearchgate.net In the context of the this compound scaffold, the oxetane moiety serves as a metabolically robust bioisostere for more labile functional groups, such as a gem-dimethyl group. nih.govacs.org This substitution is advantageous as it can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes without unfavorably increasing lipophilicity. nih.govacs.org

The stability of the oxetane ring itself is highly dependent on its substitution pattern. Notably, 3,3-disubstituted oxetanes, such as the one present in the this compound scaffold, are recognized for their superior stability. acs.org This increased stability is attributed to steric hindrance around the ether oxygen, which protects it from enzymatic degradation. acs.org

| Compound/Analog | Modification | Metabolic Stability (Half-life in min) |

| Lead Compound 3 (Piperidine-amide) | - | 26 (rat liver microsomes) |

| Analog 3h | Deuterium inclusion | >240 (human liver microsomes), >60 (rat liver microsomes) |

| Analog 3i | Deuterium inclusion | >240 (human liver microsomes), >60 (rat liver microsomes) |

Table 1: Comparative in vitro metabolic stability of piperidine-derived amides. Data from a study on sEH inhibitors illustrates how modifications to the piperidine scaffold can significantly enhance metabolic stability. nih.gov

Structural Determinants of Lipophilicity and Membrane Permeability

The lipophilicity and membrane permeability of compounds containing the this compound scaffold are critical determinants of their pharmacokinetic behavior. The oxetane moiety, with its inherent polarity, plays a significant role in modulating these properties.

The replacement of a non-polar group like a gem-dimethyl with an oxetane ring generally leads to a reduction in lipophilicity, as measured by the distribution coefficient (LogD). acs.org This reduction can be beneficial, as excessively high lipophilicity is often linked to poor solubility, increased metabolic clearance, and off-target toxicity. However, the impact on cell permeability can be more complex. While a certain level of lipophilicity is necessary for passive diffusion across cell membranes, a significant decrease can hinder this process.

The interplay between lipophilicity and permeability is a delicate balance that must be carefully optimized in drug design. The this compound scaffold offers a versatile platform for fine-tuning these properties.

| Compound Feature | Effect on Lipophilicity (LogD) | Effect on Membrane Permeability |

| Oxetane Moiety | Generally decreases | Can be maintained or improved |

| Piperidine Ring | Contributes to basicity and overall lipophilicity | Influences solubility and permeability |

| Methyl Group on Oxetane | Minor increase in lipophilicity | Can influence binding and conformation |

Table 2: General influence of structural features of the this compound scaffold on physicochemical properties.

Pharmacokinetic and Metabolic Research on 4 3 Methyloxetan 3 Yl Piperidine Analogues

Absorption, Distribution, Metabolism, and Excretion (ADME) Investigations

ADME studies are fundamental to drug discovery, providing insights into a compound's journey through the body. For derivatives of 4-(3-methyloxetan-3-yl)piperidine, these investigations have focused on establishing their viability as drug candidates by evaluating their metabolic stability and ability to reach their intended biological targets, such as the central nervous system.

Metabolic stability is a critical parameter, defined as the susceptibility of a compound to metabolism, and it is often first assessed using in vitro systems like liver microsomes. springernature.com These preparations contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. By incubating the compound with human and rat liver microsomes, researchers can determine its intrinsic clearance (CLint), which is a measure of the metabolic capacity of the liver for a specific compound.

Studies on a series of piperidine-derived amide analogues have demonstrated their metabolic stability. escholarship.org The stability of these compounds is often assessed by measuring their half-life (t1/2) and calculating the apparent intrinsic clearance (CLint, app). escholarship.org For instance, one study classified its tested analogues as having low clearance in human liver microsomes (<8.6 μL/min/mg). escholarship.org In rat liver microsomes, compounds with an intrinsic clearance below 13.2 μL/min/mg are considered to have low clearance, while those above 71.9 μL/min/mg are classified as high clearance. escholarship.org The introduction of an oxetane (B1205548) ring in place of a gem-dimethyl group has been shown to reduce the rate of metabolic degradation in many cases. sci-hub.se This improvement is partly attributed to the increased polarity of the oxetane moiety compared to other cyclic ethers. acs.org

Table 1: Stability of Selected Piperidine (B6355638) Analogues in Human and Rat Liver Microsomes This is an interactive table. You can sort and filter the data by clicking on the headers.

| Compound | hLM t1/2 (min) | hLM CLint, app (μL/min/mg) | rLM t1/2 (min) | rLM CLint, app (μL/min/mg) |

|---|---|---|---|---|

| Analogue 3 | 186 | 7.5 | 26 | 53.3 |

| Analogue 3h | - | <8.6 | - | ~20 |

| Analogue 3i | - | <8.6 | - | ~20 |

hLM: Human Liver Microsomes, rLM: Rat Liver Microsomes. Data sourced from a study on piperidine-derived amide sEH inhibitors. escholarship.org

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. The BBB is a highly selective barrier that protects the brain, and a drug's ability to penetrate it is governed by its physicochemical properties. Key factors influencing CNS penetration include molecular weight (MW), lipophilicity (logP or logD), and polar surface area (PSA). nih.gov

Generally, successful CNS drugs have a molecular weight below 450 Da, a logP value between 1.5 and 2.7, and a PSA of less than 90 Ų. nih.gov The incorporation of oxetane moieties into molecules can lower the lipophilicity (logD) and reduce plasma protein binding, which are favorable characteristics for CNS penetration. acs.org Strategies to enhance BBB penetration for drug candidates can involve modifying the molecule to inhibit efflux by transporters like P-glycoprotein or by designing prodrugs that utilize endogenous transporter systems. nih.gov Although specific brain penetration data for this compound itself is not detailed in the provided search results, studies on structurally related BACE-1 inhibitors containing piperidine moieties have focused on optimizing for brain penetration by truncating certain parts of the molecule to reduce molecular weight and PSA. dundee.ac.uk

Identification of Metabolic Pathways and Metabolites

Identifying how a compound is metabolized is essential for understanding its efficacy and potential for drug-drug interactions. This involves pinpointing the sites on the molecule susceptible to metabolic transformation and identifying the enzymes responsible.

Oxidative metabolism is a primary pathway for the degradation of many drugs. For piperidine-containing compounds, hydroxylation of the piperidine ring is a known metabolic route. nih.gov Studies involving deuterium-labeled piperidine rings have helped to identify and isolate oxygenated metabolites. nih.gov In some cases, the introduction of fluorine atoms at metabolically labile positions is a strategy used to block or slow down metabolism. nih.gov

For molecules containing an oxetane ring, metabolic identification studies have identified sites of oxidative metabolism. acs.org In one instance involving a 3-monosubstituted oxetane derivative, the main metabolic pathway was the oxidation of the bridging methylene carbon, which led to N-dealkylation. acs.org Metabolite identification studies on other complex molecules have revealed hydroxylation at various positions as a key region of microsomal oxidation. nih.gov

The cytochrome P450 (CYP) family of enzymes, located primarily in the liver, is responsible for the oxidative metabolism of a vast number of drugs. Studies on oxetane derivatives have shown that their oxidative metabolism is largely mediated by CYP3A4. acs.org For other CNS-penetrating inhibitors that are structurally related, human recombinant CYP profiling has shown that CYP2D6 can significantly contribute to their metabolism, which may raise concerns about potential drug-drug interactions. dundee.ac.uk Biocatalytic methods using specific enzymes, such as hydroxylases, are also being explored to selectively introduce hydroxyl groups onto piperidine rings, mimicking potential metabolic pathways. chemistryviews.org

Preclinical Pharmacokinetic Profiling of this compound Derivatives

Preclinical pharmacokinetic (PK) profiling in animal models provides essential data on how a drug candidate behaves in a living organism. These studies measure key parameters such as clearance (CL), volume of distribution (Vd), terminal half-life (t1/2), and oral bioavailability (%F).

Pharmacokinetic studies in mice with piperidine-containing analogues have shown that despite good stability in liver microsomes, some compounds can still exhibit moderate to high clearance after intravenous administration. nih.gov For example, a detailed preclinical profile of a complex MET kinase inhibitor containing a fluoropiperidine moiety was conducted in mice, rats, dogs, and monkeys. nih.gov This study revealed variable plasma clearance and oral bioavailability across species. nih.gov In rats, the compound showed moderate clearance (36.6 mL/min/kg) and a terminal half-life of 1.67 hours, while in dogs, the clearance was low (2.44 mL/min/kg) with a much longer half-life of 16.3 hours. nih.gov Such data is critical for predicting human pharmacokinetics and establishing a potential therapeutic window.

Table 2: Preclinical Pharmacokinetic Parameters of a Representative Fluoropiperidine-Containing Compound This is an interactive table. You can sort and filter the data by clicking on the headers.

| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Terminal Half-Life (h) | Oral Bioavailability (%) |

|---|---|---|---|---|

| Mouse | 15.8 | 2.1 | - | 88.0 |

| Rat | 36.6 | 4.3 | 1.67 | 11.2 |

| Dog | 2.44 | 9.0 | 16.3 | 55.8 |

| Monkey | 13.9 | 2.8 | - | 72.4 |

Data from a preclinical study of GNE-A, a MET kinase inhibitor. nih.gov

Bioavailability Studies in Animal Models

Oral bioavailability is a critical determinant of a drug candidate's potential for successful development. Studies on various analogues of this compound have shown that good oral bioavailability can be achieved in different animal models.

A notable example is a Bruton's tyrosine kinase (BTK) inhibitor, compound 18 (AS-1763), which incorporates an oxetane moiety on a tetrahydropyridine scaffold, a close relative of piperidine. This compound demonstrated favorable oral bioavailability, with values of 60.8% in mice and 68.1% in dogs acs.org. Another BTK inhibitor, BIIB129 (compound 25) , which features a piperidine component, also showed significant oral bioavailability in preclinical species. In rats, the bioavailability was determined to be 33%, while in cynomolgus monkeys, it was 21% nih.govcarnabio.comirstreet.com. A related analogue, compound 27 , exhibited oral bioavailability of 25% in rats and 16% in cynomolgus monkeys nih.gov.

Furthermore, research on mammalian target of rapamycin (mTOR) inhibitors has also highlighted the positive impact of the oxetane and piperidine structures on bioavailability. The mTOR inhibitor GNE-555 was found to possess good oral bioavailability in both mice and dogs medchemexpress.commedkoo.com. Similarly, a mitogen-activated protein kinase-interacting kinases (MNK) inhibitor, compound 40 , which contains an oxetane group, showed a significant improvement in bioavailability compared to its analogue lacking this feature acs.org.

| Compound | Animal Model | Oral Bioavailability (%) |

|---|---|---|

| Compound 18 (AS-1763) | Mouse | 60.8 |

| Compound 18 (AS-1763) | Dog | 68.1 |

| BIIB129 (Compound 25) | Rat | 33 |

| BIIB129 (Compound 25) | Cynomolgus Monkey | 21 |

| Compound 27 | Rat | 25 |

| Compound 27 | Cynomolgus Monkey | 16 |

Clearance and Half-Life Determinations

Clearance and half-life are crucial pharmacokinetic parameters that influence the dosing regimen of a drug. The structural features of this compound analogues have been shown to have a significant impact on these properties.

In studies of BTK inhibitors, BIIB129 (compound 25) was found to have a high clearance in cynomolgus monkeys, with a value of 55 mL/min/kg, which contributed to its short half-life of 0.29 hours in this species nih.gov. Its analogue, compound 27 , displayed a somewhat lower clearance of 37 mL/min/kg and a slightly longer half-life of 0.37 hours in cynomolgus monkeys nih.gov. Another investigated compound, a pyridine analogue designated as compound 73 , exhibited high hepatic clearance in rats at 165 mL/min/kg, leading to a very short half-life of 0.4 hours acs.org.

Conversely, the incorporation of specific structural modifications in other analogues has led to more favorable clearance and half-life profiles. For instance, a lactam-constrained BTK inhibitor, compound 26 , was reported to have low clearance and a long half-life in rats, suggesting that strategic chemical modifications can significantly extend the duration of action medchemexpress.com. The mTOR inhibitor GNE-555 was also characterized by its low free drug clearance, which is a desirable attribute for a drug candidate medkoo.com. The MNK inhibitor compound 40 also demonstrated a notable improvement in clearance compared to its counterpart without the oxetane moiety acs.org.

| Compound | Animal Model | Clearance (mL/min/kg) | Half-Life (h) |

|---|---|---|---|

| BIIB129 (Compound 25) | Cynomolgus Monkey | 55 | 0.29 |

| Compound 27 | Cynomolgus Monkey | 37 | 0.37 |

| Compound 73 | Rat | 165 | 0.4 |

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, it is used to simulate its interaction with various protein targets, providing insights into its potential pharmacological effects.

Identification of Putative Protein Targets using Chemoinformatic Tools

Before docking can be performed, potential protein targets for a novel compound must be identified. Chemoinformatic tools achieve this by comparing the structure of a query molecule, such as this compound, against vast databases of known bioactive compounds. nih.gov The underlying principle is that structurally similar molecules often bind to similar protein targets. researchgate.net

Several computational strategies are employed for target prediction:

Chemical Similarity Searching: This method identifies known ligands that are structurally similar to the query compound and extrapolates their known targets. nih.gov

Machine Learning Models: These algorithms are trained on large datasets of ligand-protein interactions to recognize patterns and predict the probability of a new molecule binding to a specific target. nih.gov

Panel Docking: The query compound is docked against a wide array of protein structures to identify which ones it binds to most favorably. nih.gov Web servers like TarFisDock and TargetHunter implement these approaches to provide researchers with a ranked list of probable targets. nih.gov

For piperidine-based compounds, targets such as sigma receptors, various kinases, and proteases are often investigated due to the prevalence of the piperidine scaffold in molecules known to interact with these proteins. nih.govnih.govnih.gov

Table 1: Selected Chemoinformatic Tools for Protein Target Prediction

| Tool Name | Methodology | Application |

|---|---|---|

| SwissTargetPrediction | Combines 2D and 3D similarity measures to compare a query molecule against a library of known active compounds. bio.tools | Predicts protein targets for bioactive small molecules. bio.tools |

| TargetHunter | Uses chemical similarity searching and analysis of bioactivity spectra. nih.gov | Identifies therapeutic potential of small organic molecules based on a chemogenomic database. nih.gov |

| FastTargetPred | Employs machine learning to rapidly screen chemical databases for putative protein targets. bio.tools | Annotates large chemical libraries and predicts targets for query compounds. bio.tools |

Elucidation of Binding Modes and Affinities with Receptor Models

Once putative targets are identified, molecular docking is used to model the specific interactions between this compound and the receptor's binding site. This process provides a detailed, three-dimensional view of the binding mode and helps estimate the binding affinity. The process involves preparing the 3D structures of both the ligand and the protein receptor, often obtained from crystallographic data in the Protein Data Bank (PDB). semanticscholar.org

Docking simulations calculate a "docking score" or binding energy, which estimates the strength of the interaction. researchgate.netplos.org Lower binding energy values typically indicate a more stable and favorable interaction. nih.gov For example, in studies of other piperidine derivatives, docking scores against targets like the main protease of SARS-CoV-2 or the enzyme α-amylase have been used to rank potential inhibitors. nih.govplos.org A docking study on novel thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives against α-amylase showed binding energies ranging, with one compound exhibiting the highest binding energy of -7.43 Kcal/mol. plos.orgnih.gov

The analysis of the docked pose reveals crucial interactions, such as:

Hydrogen Bonds: These are key interactions that contribute significantly to binding affinity. For instance, docking studies of piperidine/oxindole derivatives with the VEGFR-2 active site revealed hydrogen bonding with residues like Cys919 and Asp1046. nih.gov

Hydrophobic Interactions: The nonpolar parts of the ligand interact with hydrophobic pockets in the receptor.

Electrostatic Interactions: The protonated nitrogen atom in the piperidine ring can form important electrostatic interactions within the binding site. nih.gov

These detailed interaction maps are fundamental for understanding the structural basis of activity and for guiding further structural modifications to improve binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

Development of Predictive Models for Biological Activity of this compound Analogues

To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with experimentally measured biological activity (e.g., IC50 values) is required. researchgate.net For each compound, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties.

Commonly used descriptors include:

Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's ability to donate or accept electrons. mdpi.com

Steric Descriptors: Like molar refractivity (MR), which relates to the volume of the molecule. mdpi.com

Hydrophobic Descriptors: Such as LogP, which measures the compound's lipophilicity.

Topological Descriptors: Which describe the connectivity and shape of the molecule. nih.gov

Using statistical techniques like Multiple Linear Regression (MLR), these descriptors are correlated with the biological activity to generate a predictive model. researchgate.netnih.gov The statistical significance and predictive power of the resulting QSAR models are evaluated using various metrics, such as the correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). researchgate.netresearchgate.net

In Silico Design of Novel this compound Derivatives

A validated QSAR model serves as a powerful tool for the in silico design of new derivatives with potentially enhanced activity. mdpi.com The model provides insights into which molecular properties are most influential for biological activity. For example, a QSAR model might reveal that increasing lipophilicity or adding a hydrogen bond donor at a specific position is likely to improve activity.

Researchers can use this information to propose virtual modifications to the this compound scaffold. The biological activity of these newly designed virtual compounds can then be predicted using the established QSAR model without the need for immediate synthesis and testing. mdpi.com This iterative process of design, prediction, and refinement allows for the rapid exploration of chemical space and the prioritization of the most promising candidates for synthesis. researchgate.net This approach has been successfully applied to design novel piperazine-based mTORC1 inhibitors and other therapeutic agents. mdpi.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. While molecular docking provides a static snapshot of the binding pose, MD simulations can confirm the stability of this pose and reveal more subtle aspects of the binding process. researchgate.net

In a typical MD simulation, the docked ligand-protein complex is placed in a simulated physiological environment (a box of water molecules and ions). The forces between all atoms are calculated, and Newton's laws of motion are applied to simulate their movements over a period, typically nanoseconds to microseconds.

MD simulations are used to:

Assess Binding Stability: By tracking the Root Mean Square Deviation (RMSD) of the ligand and protein atoms, researchers can determine if the ligand remains stably bound in its initial docked pose or if it shifts or dissociates. plos.org

Analyze Conformational Changes: Both the ligand and the protein can change their conformations upon binding. MD simulations can capture these induced-fit effects.

Identify Key Residues: The Root Mean Square Fluctuation (RMSF) of protein residues can indicate which amino acids are most involved in the interaction with the ligand. nih.gov For example, MD simulations of thiazolo[3,2-a]pyridine derivatives identified specific residues like Trp59, Tyr62, and Asp197 as crucial for interaction. nih.gov

Calculate Binding Free Energy: Advanced techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be applied to MD simulation trajectories to provide a more accurate estimate of the binding free energy.

For a compound like this compound, MD simulations would be a critical step to validate the binding modes predicted by docking and to gain a deeper understanding of the dynamics and stability of its interaction with potential protein targets. nih.govresearchgate.net

Advanced Analytical Techniques in Characterizing 4 3 Methyloxetan 3 Yl Piperidine

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are paramount in piecing together the molecular architecture of 4-(3-methyloxetan-3-yl)piperidine. Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the carbon-hydrogen framework, Mass Spectrometry (MS) confirms the molecular weight and fragmentation pattern, and Infrared (IR) spectroscopy identifies the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the precise connectivity of atoms. For this compound, both ¹H and ¹³C NMR spectroscopy are employed.

In the ¹H NMR spectrum, the piperidine (B6355638) and oxetane (B1205548) protons would exhibit characteristic chemical shifts and coupling patterns. The protons on the piperidine ring typically appear in the upfield region, while the protons on the oxetane ring, being adjacent to an oxygen atom, are expected at a slightly lower field. The methyl group on the oxetane ring would present as a singlet.

The ¹³C NMR spectrum provides information on the number and type of carbon environments. The carbon atoms of the piperidine ring would appear at distinct chemical shifts, as would the carbons of the oxetane ring, including the quaternary spiro-carbon. The methyl carbon would be observed at a characteristic upfield shift.

Interactive NMR Data Table for this compound (Predicted)

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Piperidine C2/C6 (axial) | ~2.5-2.7 | ~45-50 |

| Piperidine C2/C6 (equatorial) | ~3.0-3.2 | ~45-50 |

| Piperidine C3/C5 (axial) | ~1.4-1.6 | ~25-30 |

| Piperidine C3/C5 (equatorial) | ~1.7-1.9 | ~25-30 |

| Piperidine C4 | ~1.8-2.0 | ~40-45 |

| Oxetane C2'/C4' | ~4.3-4.5 | ~75-80 |

| Oxetane C3' (spiro) | - | ~80-85 |

| Methyl (CH₃) | ~1.3 | ~20-25 |

| Piperidine NH | ~1.5-2.5 (broad) | - |

Mass Spectrometry (MS) is utilized to determine the molecular weight and to gain insight into the molecule's stability and fragmentation pathways. For this compound (C₉H₁₇NO), the expected exact mass would be approximately 155.1310 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. Electron ionization (EI) or electrospray ionization (ESI) techniques can be used. The fragmentation pattern would likely involve the cleavage of the piperidine or oxetane rings, providing further structural evidence.

Infrared (IR) Spectroscopy is employed to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad peak in the region of 3300-3500 cm⁻¹ would indicate the N-H stretch of the secondary amine in the piperidine ring. The C-H stretching vibrations of the aliphatic piperidine and oxetane rings, as well as the methyl group, would appear in the 2850-3000 cm⁻¹ region. A distinct C-O-C stretching vibration for the oxetane ether linkage would be expected around 950-1000 cm⁻¹. chemicalbook.comnist.govnist.govchemicalbook.com

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for both the purification of this compound after its synthesis and for the assessment of its purity.

Column Chromatography is a fundamental purification technique. rsc.orgmdpi.com Silica gel is a common stationary phase for the separation of polar compounds like amines. rsc.orgmdpi.com A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in heptane (B126788) or methanol (B129727) in dichloromethane, would likely be effective in isolating the desired product from starting materials and byproducts. rsc.org The progress of the separation is typically monitored by Thin-Layer Chromatography.

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction and for determining the purity of the fractions collected during column chromatography. rsc.orgamazonaws.com A suitable solvent system is chosen to achieve good separation between the product and any impurities. Visualization of the spots on the TLC plate can be achieved using UV light if the compound is UV-active, or by staining with reagents such as potassium permanganate (B83412) or phosphomolybdic acid, which are effective for visualizing amines and other organic compounds. amazonaws.com

Interactive Chromatography Data Table for this compound

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

| Column Chromatography | Silica Gel | Heptane/Ethyl Acetate Gradient or Dichloromethane/Methanol Gradient | Isolation and Purification |

| Thin-Layer Chromatography (TLC) | Silica Gel 60 F₂₅₄ | Heptane/Ethyl Acetate (e.g., 1:1) | Reaction Monitoring, Purity Check |

X-ray Crystallography for Absolute Stereochemistry and Co-crystal Structures of Related Systems

For a chiral molecule, X-ray crystallography of a single crystal can provide the precise spatial arrangement of all atoms, confirming the connectivity and conformation. In the case of substituted piperidines and oxetanes, X-ray diffraction studies have been crucial in understanding their conformational preferences. acs.org For instance, the puckering of the oxetane ring and the chair or boat conformation of the piperidine ring can be definitively established. acs.org

Furthermore, X-ray crystallography is instrumental in studying co-crystal structures. By co-crystallizing this compound with other molecules, such as active pharmaceutical ingredients, it is possible to investigate intermolecular interactions like hydrogen bonding. This is particularly relevant in the field of medicinal chemistry and crystal engineering. Studies on co-crystals of related piperidine-containing compounds have provided valuable insights into their solid-state properties and interactions.

Although a crystal structure for the title compound is not presented here, the principles of X-ray crystallography underscore its importance in the comprehensive characterization of such novel chemical entities.

Future Perspectives and Research Directions for 4 3 Methyloxetan 3 Yl Piperidine in Drug Discovery

Development of Novel Therapeutic Agents Based on the 4-(3-Methyloxetan-3-YL)piperidine Scaffold

The this compound scaffold is a prime candidate for the generation of novel therapeutic agents through structural modification and derivatization. The secondary amine of the piperidine (B6355638) ring provides a convenient handle for a wide range of chemical transformations, allowing for the introduction of various substituents to modulate the compound's physicochemical properties and biological activity.

Table 1: Potential Modifications of the this compound Scaffold

| Modification Site | Type of Modification | Potential Impact |

| Piperidine Nitrogen | N-Alkylation | Alteration of basicity and lipophilicity |

| Piperidine Nitrogen | N-Acylation | Introduction of hydrogen bond acceptors |

| Piperidine Nitrogen | N-Arylation | Introduction of aromatic interactions |

| Piperidine Ring | Carbon Substitution | Conformational restriction and vectoral changes |

The development of these novel agents will be heavily reliant on robust synthetic methodologies that allow for the efficient and stereoselective creation of these complex molecules.

Exploration of New Biological Targets and Disease Areas for Therapeutic Intervention

Given the prevalence of the piperidine motif in central nervous system (CNS) active drugs, initial exploration of the therapeutic potential of this compound derivatives is likely to focus on neurological and psychiatric disorders. Targets such as G-protein coupled receptors (GPCRs), ion channels, and transporters are all potential avenues for investigation.

Moreover, the structural features of the oxetane (B1205548) ring may confer properties that allow for the targeting of enzymes, such as kinases and proteases, which are implicated in a wide range of diseases, including cancer and inflammatory disorders. The unique three-dimensional shape of the oxetane can allow for novel interactions in protein binding pockets that are not achievable with more traditional functional groups.

Future research should involve broad-based screening of this compound and its derivatives against a diverse panel of biological targets to identify novel activities and potential therapeutic applications. This unbiased approach could uncover unexpected and valuable biological effects.

Integration with Advanced Drug Delivery Systems and Nanotechnology

To enhance the therapeutic potential of this compound-based compounds, their integration with advanced drug delivery systems and nanotechnology presents a promising research direction. These technologies can help to overcome challenges such as poor bioavailability, off-target toxicity, and the blood-brain barrier. nih.gov

For instance, encapsulating these compounds within nanoparticles, liposomes, or polymeric micelles could improve their solubility, protect them from premature degradation, and enable targeted delivery to specific tissues or cells. nih.gov This is particularly relevant for CNS applications, where targeted delivery across the blood-brain barrier is a major hurdle.

Furthermore, the development of covalent drug conjugates, where the this compound scaffold is linked to a targeting moiety, could facilitate its accumulation at the site of action, thereby increasing efficacy and reducing systemic side effects. Research in this area will require a multidisciplinary approach, combining expertise in medicinal chemistry, materials science, and pharmacology.

Collaborative Research Initiatives and Contributions to Open Science Platforms

The advancement of our understanding of the therapeutic potential of the this compound scaffold will be significantly accelerated through collaborative research initiatives and a commitment to open science. Given that this is a relatively unexplored chemical entity, the sharing of synthetic methods, biological screening data, and computational models will be invaluable.

Collaborations between academic institutions, pharmaceutical companies, and contract research organizations can pool resources and expertise to more effectively explore the chemical space around this scaffold. Open science platforms, where researchers can share both positive and negative results, will prevent the duplication of effort and foster a more comprehensive understanding of the scaffold's properties and potential applications.

Future initiatives could include the establishment of a public database dedicated to the properties and biological activities of this compound derivatives. This would serve as a valuable resource for the global scientific community and stimulate further innovation in the development of new medicines based on this promising chemical scaffold.

Q & A

Basic Research Questions